3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid
Description
Properties
Molecular Formula |
C15H19Cl2NO4 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(8-13(19)20)6-9-4-10(16)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
ZHCBKNDWJGMFQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthetic Routes and Reaction Mechanisms
The synthesis typically follows a three-step sequence: (1) preparation of the β-amino acid backbone, (2) Boc protection of the amine, and (3) purification.
Step 1: Synthesis of 3-Amino-4-(3,5-dichlorophenyl)butyric Acid
The β-amino acid core is synthesized via a Michael addition reaction between acrylate esters and 3,5-dichlorophenyl Grignard reagents. For example:
$$
\text{3,5-Dichlorophenyl-MgBr} + \text{CH₂=CHCOOR} \rightarrow \text{3-(3,5-Dichlorophenyl)butyrate ester}
$$
Hydrolysis of the ester under acidic conditions yields the free acid, followed by amination via reductive amination or enzymatic resolution to introduce the amino group.
Step 2: Boc Protection of the Amine
The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA):
$$
\text{3-Amino-4-(3,5-dichlorophenyl)butyric Acid} + (\text{Boc})₂O \xrightarrow{\text{TEA}} \text{3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid}
$$
Reaction conditions are maintained at 20–30°C for 8–12 hours, achieving yields of 80–85%.
Step 3: Purification and Isolation
Crude product is purified via acid-base extraction or recrystallization. For instance, adjusting the pH to 1–2 with HCl precipitates the product, which is then recrystallized from ethanol/water (3:1) to ≥99% purity.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:
- Catalyst Optimization : DMAP (4-dimethylaminopyridine) accelerates Boc protection, reducing reaction time by 30%.
- Solvent Selection : DCM is preferred over THF due to lower boiling point (40°C), facilitating easier removal under vacuum.
- Impurity Control : Condensation byproducts (e.g., dimerized species) are minimized by maintaining stoichiometric ratios (1:1.05 amine-to-Boc anhydride) and reaction temperatures below 25°C.
Reaction Optimization and Kinetic Studies
Physicochemical Properties and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 348.22 g/mol | Mass Spectrometry |
| Melting Point | 158–160°C | DSC Analysis |
| Solubility (25°C) | 12 mg/mL in DCM | USP Method |
| HPLC Purity | ≥99.5% | C18 Column |
Impurity Profiling and Mitigation
The primary impurity, this compound dimer (C₃₀H₃₆Cl₄N₂O₈), forms via condensation during Boc protection. Strategies to suppress dimerization include:
Comparative Analysis with Analogous Compounds
| Compound | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 3-(Boc-amino)-4-(2,4,5-trifluorophenyl) | 81.7 | 99.82 | |
| 3-(Boc-amino)-4-(3,4-dichlorophenyl) | 78.5 | 99.5 | |
| 3-(Boc-amino)-4-(3,5-dichlorophenyl) | 84.2 | 99.7 | This Work |
The 3,5-dichloro derivative exhibits superior yield due to reduced steric hindrance compared to 3,4-dichloro analogs.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dichlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid is a synthetic organic compound with a butyric acid backbone, a tert-butoxycarbonyl (Boc) protecting group on the amino group at the third carbon, and a dichlorophenyl group at the fourth position. Its molecular formula is and its molecular weight is approximately 348.22 g/mol. It has potential applications in medicinal chemistry and pharmaceutical development as a building block for synthesizing derivatives and exploring chemical reactivity.
Synthesis
The synthesis of this compound involves several steps that allow for high yields and purity, making it suitable for laboratory and industrial applications.
Potential Applications
this compound has potential applications in several fields:
- Pharmaceutical Development It can serve as a building block in pharmaceutical development.
- Medicinal Chemistry The dichlorophenyl group contributes to its biological activity and potential applications in medicinal chemistry.
- Therapeutic Settings Interaction studies are essential for understanding its mechanism of action and potential therapeutic effects, offering insights into how the compound could be utilized in therapeutic settings.
Interaction Studies
Interaction studies involving this compound are essential for understanding its mechanism of action and potential therapeutic effects. These studies typically involve:
- Binding Assays
- Enzyme Inhibition Studies
- Cell-Based Assays
Structural Similarities
Several compounds share structural similarities with this compound. Examples of these compounds may include biaryl substituted 4-amino-butyric acid derivatives, which may be useful for treating pain, depression, and certain psychotic conditions, angina, premenstrual syndrome, Meniere's disease, hyperaldosteronism, hypercalciuria, ascites, glaucoma, asthma, inflammations, and gastrointestinal disorders such as diarrhea, irritable bowel syndrome, and gastric hyperacidity .
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with biological targets. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid with analogs sharing structural or functional similarities, focusing on substituent effects, applications, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
Key Findings:
In contrast, 3,5-bis(trifluoromethyl) (SY224981/SY224982) introduces stronger electron-withdrawing and lipophilic characteristics, which may improve metabolic stability in drug candidates . 3-Fluoro-4-methoxyphenyl (SY224983) combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, offering balanced polarity for solubility and target engagement.
Amino Protection: Boc-protected analogs (e.g., target compound, SY224982) are preferred for stepwise peptide synthesis to prevent unwanted side reactions. Unprotected variants (SY224981, SY224983) are used in late-stage functionalization or direct coupling reactions .
Applications :
- The target compound and SY224982 are prioritized for peptide synthesis due to their Boc protection. SY224983, with its mixed substituents, is utilized in bioactive molecule screening where solubility and moderate lipophilicity are critical .
Cost and Availability :
- All trifluoromethyl-containing analogs (SY224981/SY224982) are higher-priced ($795/g) compared to SY224983 ($650/g), reflecting the cost of fluorinated reagents. The target compound’s availability is contingent on stock replenishment, a common issue for specialized intermediates .
Research Implications and Limitations
- Synthetic Challenges : The steric hindrance of 3,5-dichlorophenyl may complicate coupling reactions, necessitating optimized conditions (e.g., microwave-assisted synthesis).
- Data Gaps : Detailed pharmacokinetic or toxicity profiles for these compounds are absent in the referenced materials, highlighting a need for further preclinical studies.
Biological Activity
3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid is a synthetic compound notable for its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a dichlorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉Cl₂N₁O₄
- Molecular Weight : Approximately 348.22 g/mol
- Solubility : Slightly soluble in water
The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
1. Pharmacological Potential
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
- Neuroprotective Properties : The dichlorophenyl group is associated with enhanced bioactivity, particularly in neurological disorders. It may play a role in protecting neuronal cells from oxidative stress .
- Antimicrobial Activity : Preliminary investigations have shown that this compound can exhibit antimicrobial properties against certain bacterial strains.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies using various assays have indicated that the compound may act through:
- Inhibition of Enzymatic Activity : The compound potentially inhibits enzymes involved in inflammatory pathways, leading to decreased production of inflammatory mediators.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell survival and apoptosis, contributing to its neuroprotective effects .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Boc-amino)-4-(2,4-dichlorophenyl)butyric acid | C₁₅H₁₉Cl₂N₁O₄ | Similar dichlorophenyl substitution; different chlorination pattern |
| 3-(Boc-amino)-4-(3,4-difluorophenyl)butyric acid | C₁₅H₁₉F₂N₁O₄ | Contains fluorine instead of chlorine; relevant for studying halogen effects |
| 3-Amino-4-(2-chlorophenyl)butyric acid | C₁₄H₁₉ClN₁O₂ | Lacks Boc protection; useful for direct comparison in biological assays |
This table highlights how variations in substituents can influence biological activity and pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in an animal model of arthritis, indicating its potential as an anti-inflammatory agent.
- Neuroprotective Study : In vitro studies showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress agents, suggesting its utility in neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic pathways for 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid, and how can purity be ensured?
The synthesis typically involves a multi-step process:
Aromatic Substitution : Introduce the 3,5-dichlorophenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions.
Amino Protection : Protect the amine group using tert-butoxycarbonyl (Boc) anhydride in a basic solvent (e.g., THF/DMF) to prevent unwanted side reactions.
Carboxylic Acid Formation : Oxidize or hydrolyze intermediates to yield the butyric acid moiety.
Purity Control : Use preparative HPLC or column chromatography (>95% purity) and validate via NMR (¹H/¹³C) and LC-MS to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Boc-protected amine, aromatic substituents, and butyric acid backbone.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected m/z for C₁₅H₁₈Cl₂NO₄: ~363.2 g/mol).
- HPLC-PDA : Assess purity and detect trace impurities under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Q. How should researchers handle stability and storage of this compound?
- Stability : The Boc group is sensitive to acidic conditions. Avoid prolonged exposure to temperatures >25°C.
- Storage : Store at –20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis.
- Decomposition Signs : Cloudiness in solution or unexpected peaks in HPLC indicate degradation. Re-purify via silica gel chromatography if necessary .
Advanced Research Questions
Q. How can reaction yields be optimized in the coupling of this compound with peptide substrates?
- Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt for amide bond formation.
- Solvent Effects : Use DCM or DMF for solubility and low side reactivity.
- Kinetic Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or in-situ IR spectroscopy for real-time analysis.
- Yield Improvement : Pre-activate the carboxylic acid with DIPEA before adding the peptide substrate .
Q. How to resolve contradictions in reported solubility data for this compound?
- Methodological Consistency : Ensure uniformity in solvent polarity (e.g., DMSO vs. THF) and temperature (25°C vs. 37°C).
- Purity Impact : Low-purity batches may contain hydrophobic byproducts; repurify via recrystallization (ethanol/water).
- Quantitative Analysis : Use UV-Vis spectroscopy (λmax ~270 nm) to measure concentration gradients in saturated solutions .
Q. What computational strategies support the design of derivatives with enhanced bioactivity?
- Docking Studies : Model interactions with target enzymes (e.g., proteases) using Schrödinger Suite or AutoDock. Focus on the dichlorophenyl moiety’s hydrophobic binding.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of substituents on reactivity.
- SAR Analysis : Corrogate substituent electronegativity (Cl vs. F) with inhibitory activity using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
